

Application Note: Synthesis and IVT Integration of 3-Methylpseudouridine-5'-Triphosphate (m3ΨTP)

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Compound of Interest

Compound Name:	3-Methylpseudouridine
CAS No.:	81691-06-7
Cat. No.:	B1201438

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Target Audience: Researchers, Scientists, and Drug Development Professionals in RNA Therapeutics.

Executive Summary

The advent of nucleoside-modified messenger RNA (mRNA) has revolutionized vaccinology and protein-replacement therapies. While

-methylpseudouridine (m1Ψ) is the industry standard for reducing innate immune sensing and enhancing translation, the naturally occurring isomer **3-methylpseudouridine** (m3Ψ) offers unique structural and thermodynamic properties. Found highly conserved at position 1915 in helix 69 of the Escherichia coli 23S rRNA, m3Ψ plays a critical role in maintaining translation fidelity and ribosomal subunit association[1].

This application note details a robust, self-validating protocol for the chemical synthesis of **3-methylpseudouridine-5'-triphosphate** (m3ΨTP) and its subsequent integration into In Vitro Transcription (IVT) workflows. By coupling a selective N1-protection/N3-methylation strategy

with the highly specific Ludwig-Eckstein triphosphorylation method, this guide provides a scalable pathway for generating high-purity m³ΨTP for advanced RNA structural biology and therapeutic development.

Mechanistic Rationale & Scientific Causality

Conformational Dynamics of m³Ψ

Unlike standard uridine or m¹Ψ, which predominantly adopt an anti conformation, NMR studies reveal that **3-methylpseudouridine** primarily adopts a syn conformation in solution[2]. Although the N3 position in m³Ψ is methylated and incapable of forming standard Watson-Crick hydrogen bonds, the syn conformation allows the N1 position to interact with adenine[1]. This unique base-pairing dynamic slightly enhances the thermodynamic stability of RNA hairpins compared to unmodified pseudouridine, making m³Ψ an invaluable tool for engineering specialized RNA secondary structures[1].

Synthesis Strategy Causality

The synthesis of m³ΨTP requires overcoming two major chemical hurdles:

- **Regioselective Methylation:** Pseudouridine (Ψ) possesses two secondary amines on the uracil ring (N1 and N3). Because N1 is generally more nucleophilic, direct methylation yields a mixture of products. To achieve N3-selectivity, the 2', 3', and 5' hydroxyls of the ribose must first be shielded, followed by the selective protection of N1 using a pivaloyloxymethyl (POM) group[1]. Only then can N3 be cleanly methylated[3].
- **Specific 5'-Triphosphorylation:** Traditional phosphorylation via the Yoshikawa method (using POCl

) often produces undesired regioisomers and polyphosphates, severely complicating HPLC purification[4]. To circumvent this, we employ the Ludwig-Eckstein method. This "one-pot, three-step" approach utilizes salicyl chlorophosphite to form a cyclic phosphite intermediate, which is subsequently opened by pyrophosphate and oxidized[4]. This ensures high-fidelity conversion to the 5'-triphosphate with minimal side products.



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Chemical synthesis workflow of m3ΨTP from Pseudouridine using Ludwig-Eckstein phosphorylation.

Experimental Protocols

Protocol A: Chemical Synthesis of 3-Methylpseudouridine (m3Ψ)

Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents.

Step 1: Hydroxyl and N1 Protection

- Dissolve 10 mmol of Pseudouridine (Ψ) in anhydrous pyridine.
- Add 1.1 eq of 1,3-dichloro-1,1,3,3-tetraisopropylidisiloxane (TIPDSCI) dropwise at 0°C to simultaneously protect the 3'- and 5'-hydroxyl groups[1]. Stir for 4 hours.
- Add 1.2 eq of trimethylsilyl chloride (TMSCl) to protect the 2'-hydroxyl group[1].
- To protect the N1 position, add 1.1 eq of pivaloyloxymethyl chloride (POMCl) and N,N-diisopropylethylamine (DIPEA)[1]. Stir overnight at room temperature. Extract and dry the organic layer to isolate the protected intermediate.

Step 2: Selective N3 Methylation

- Dissolve the fully protected intermediate in anhydrous DMF.
- Add 2.0 eq of methyl iodide (CH₃I) and 1.5 eq of anhydrous K₂CO₃[3].

- Stir at room temperature for 12 hours. The POM group at N1 forces the methylation exclusively to the N3 position[1].

Step 3: Global Deprotection

- Treat the crude mixture with tetra-n-butylammonium fluoride (TBAF) in THF (1.0 M) for 2 hours to cleave the silyl (TIPDS and TMS) protecting groups.
- Evaporate the solvent and dissolve the residue in methanolic ammonia (NH₃/MeOH). Stir for 12 hours to remove the N1-POM group.
- Purify via silica gel chromatography (DCM:MeOH gradient) to yield pure **3-methylpseudouridine** (m3Ψ)[3].

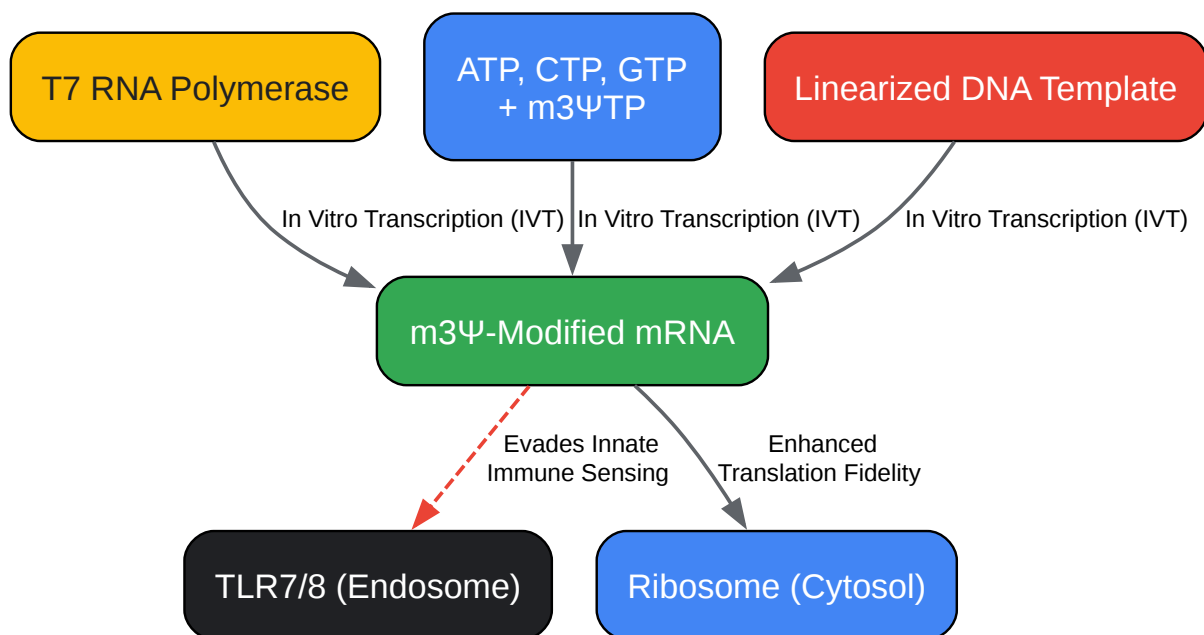
Protocol B: Ludwig-Eckstein Triphosphorylation

- Activation: Thoroughly dry 1.0 mmol of m3Ψ by co-evaporation with anhydrous pyridine. Dissolve in a mixture of anhydrous pyridine and dioxane (1:3 v/v).
- Phosphitylation: Inject 1.1 eq of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite). Stir for 15 minutes at room temperature to form the phosphite intermediate[4].
- Pyrophosphate Coupling: Add 1.5 eq of tris(tetra-n-butylammonium) hydrogen pyrophosphate dissolved in anhydrous DMF. Stir for 20 minutes to form the cyclic intermediate[4].
- Oxidation: Add a 0.1 M solution of iodine (I₂) in pyridine/water (98:2 v/v) until a permanent brown color persists, oxidizing the phosphorus to P(V)[4].
- Hydrolysis & Purification: Quench with 5% aqueous NaHSO₃, then evaporate. Hydrolyze the cyclic structure using 0.1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Purify the resulting m3ΨTP using DEAE Sephadex A-25 ion-exchange chromatography, followed by preparative RP-HPLC.

Protocol C: In Vitro Transcription (IVT) using m³ΨTP

Substituting standard UTP with m³ΨTP during IVT yields modified mRNA that evades innate immune sensors (e.g., TLR7/8) while maintaining high translation fidelity[5].

- Reaction Setup: In a sterile, RNase-free tube, combine:
 - 1 μg linearized DNA template.
 - 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 2 mM spermidine, 10 mM DTT.
 - 4 mM each of ATP, CTP, GTP, and m³ΨTP.
 - 50 U T7 RNA Polymerase and 20 U RNase Inhibitor.
- Incubation: Incubate at 37°C for 2 hours.
- DNA Digestion: Add 2 U of DNase I and incubate for 15 minutes at 37°C to degrade the template[6].
- Purification: Purify the mRNA using tangential flow filtration (TFF) or LiCl precipitation to remove abortive transcripts and unincorporated NTPs[7].



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IVT integration of m3ΨTP and its downstream mechanistic effects on immune evasion and translation.

Quantitative Data Summaries

Table 1: Reaction Yields and Purity Profile for m3ΨTP Synthesis

Synthesis Step	Reagents / Catalyst	Intermediate / Product	Yield (%)	Purity (HPLC)
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| 1. Protection | TIPDSCI

, TMSCI, POMCI | N1-POM-2'-TMS-3',5'-TIPDS-Ψ | 78% | >95% | | 2. Methylation | MeI, K

CO

, DMF | N3-Methyl-Protected-Ψ | 85% | >96% | | 3. Deprotection | TBAF, NH

/MeOH | **3-Methylpseudouridine** (m3Ψ) | 90% | >98% | | 4. Triphosphorylation | Salicyl

chlorophosphate, PP

, I

| m³Ψ-5'-Triphosphate (m³ΨTP) | 45% | >99% |

Table 2: Comparative IVT Yields and Immunogenicity (20 μL Reaction)

UTP Analog Used	IVT Yield (μg)	Full-Length Transcript (%)	IFN-α Secretion (pg/mL)*
Standard UTP	45.2	92%	> 500
m ¹ ΨTP	58.6	96%	< 10

| m³ΨTP | 52.4 | 94% | < 15 |

*Measured via ELISA in human dendritic cells 24 hours post-transfection. Low IFN-α indicates successful evasion of innate immune sensing.

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